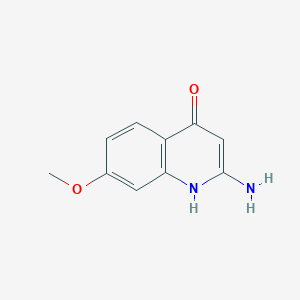

2-Amino-7-methoxy-4-quinolinol

Description

Structure

3D Structure

Properties

CAS No. |

99071-95-1 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-amino-7-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C10H10N2O2/c1-14-6-2-3-7-8(4-6)12-10(11)5-9(7)13/h2-5H,1H3,(H3,11,12,13) |

InChI Key |

UKPSQJKCKDVGGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(N2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 7 Methoxy 4 Quinolinol and Its Analogues

Classical and Contemporary Approaches to Quinolinol Synthesis

The construction of the quinoline (B57606) ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that are still widely used today. Concurrently, modern catalytic methods have emerged, offering milder conditions and greater functional group tolerance.

Adaptations of Friedländer and Conrad–Limpach Cyclizations for Aminoquinolinols

The Friedländer synthesis , first reported by Paul Friedländer in 1882, is a classical method for constructing quinoline rings. wikipedia.orgorganicreactions.orgresearchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction proceeds through an initial condensation to form an intermediate, which then undergoes cyclodehydration to yield the quinoline derivative. organicreactions.orgresearchgate.netorganic-chemistry.org For the synthesis of 2-amino-7-methoxy-4-quinolinol, a potential adaptation would involve the reaction of 2-amino-4-methoxybenzaldehyde (B1267418) with a suitable carbonyl compound. A significant advantage of the Friedländer synthesis is its operational simplicity. jk-sci.com However, a limitation can be the availability of the required substituted 2-aminobenzaldehyde (B1207257) derivatives. researchgate.net

The Conrad–Limpach synthesis , discovered in 1887, provides a route to 4-hydroxyquinolines. wikipedia.orgsynarchive.com This method involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org The reaction typically proceeds in two steps: the formation of a Schiff base intermediate, followed by a high-temperature cyclization to form the 4-hydroxyquinoline (B1666331). wikipedia.orgsynarchive.com The regioselectivity of the initial condensation can be influenced by reaction conditions. For instance, higher temperatures can favor the formation of 2-hydroxyquinolines, a variation known as the Knorr quinoline synthesis. wikipedia.org The synthesis of this compound via this route would likely start from m-anisidine (B1676023) and a cyanoacetic acid derivative. It is noteworthy that the product is often depicted as the 4-hydroxyquinoline (enol form), but it is believed that the 4-quinolone (keto form) often predominates. wikipedia.org

| Reaction | Reactants | Product | Key Features |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Compound with active methylene (B1212753) group | Substituted Quinoline | Acid or base-catalyzed condensation followed by cyclodehydration. wikipedia.orgorganicreactions.orgjk-sci.com |

| Conrad–Limpach Synthesis | Aniline + β-Ketoester | 4-Hydroxyquinoline | Forms a Schiff base intermediate, followed by high-temperature cyclization. wikipedia.orgsynarchive.comscribd.com |

Application of Modern Catalytic Systems in Quinoline Ring Formation

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency and scope of quinoline synthesis. Metal-catalyzed cross-coupling reactions, for instance, have become powerful tools for forming the intricate bonds required for the quinoline core. Ruthenium-catalyzed reactions have been developed for the synthesis of quinolines from anilines and 3-amino-1-propanol. capes.gov.br Furthermore, transition-metal-free approaches have been reported, such as the synthesis of polysubstituted quinolines from 2-aminobenzylic alcohols and ketones or alcohols in the presence of a base. nih.gov These methods often offer greener and more direct routes to the desired products.

Recent advancements in the Friedländer synthesis include the use of various catalysts to promote the reaction under milder conditions. These include p-toluenesulfonic acid, molecular iodine, and various Lewis acids. wikipedia.orgorganic-chemistry.org Microwave irradiation has also been employed to accelerate the reaction, sometimes in solvent-free conditions. jk-sci.comorganic-chemistry.org

Selective Functionalization Strategies of the Quinoline Core

The presence of both an amino group at the C-2 position and a hydroxyl group at the C-4 position in 2-amino-4-quinolinols presents a challenge and an opportunity for selective functionalization. The ability to chemoselectively modify one group in the presence of the other is crucial for the synthesis of diverse derivatives.

Chemoselective Acylation at C-2 Amino and C-4 Hydroxyl Positions

The acylation of 2-amino-4-quinolinols can lead to either N-acylated, O-acylated, or di-acylated products. The regioselectivity of this transformation is highly dependent on the reaction conditions, including the choice of acylating agent, coupling reagents, and solvents.

Studies on the chemoselective acylation of 2-amino-8-quinolinol have provided valuable insights that can be extrapolated to this compound. It has been demonstrated that the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) preferentially leads to the formation of the C-8 ester (O-acylation). rsc.orgrsc.org This selectivity is particularly pronounced with bulky aliphatic acyl moieties. rsc.org This suggests that under similar conditions, this compound would likely undergo O-acylation at the C-4 hydroxyl group.

Conversely, achieving selective N-acylation at the C-2 amino group often requires a different strategy. One successful approach involves the treatment of the 2-amino-8-quinolinol with a base like sodium hydride to form an anionic nucleophile. This is then reacted with a less reactive acylating agent, such as an acyl imidazolide (B1226674) or an ester, to favor the formation of the C-2 amide (N-acylation). rsc.orgrsc.org Interestingly, the acylation with heteroaromatic acids, such as 2-picolinic acid, has been shown to yield the C-2 amide exclusively, even under conditions that typically favor O-acylation. rsc.org This highlights the subtle electronic effects that can govern the regioselectivity of the acylation reaction.

| Functionalization | Reagents/Conditions | Major Product | Key Observations |

| O-Acylation | EDCI, DMAP | C-4 Ester | Particularly effective for bulky aliphatic acyl groups. rsc.org |

| N-Acylation | 1. NaH2. Acyl imidazolide/ester | C-2 Amide | Anionic nucleophile favors reaction at the amino group. rsc.orgrsc.org |

| N-Acylation (special case) | Heteroaromatic acids (e.g., 2-picolinic acid) | C-2 Amide | Exclusive N-acylation observed under various conditions. rsc.org |

Alkylation and Arylation Reactions on the Quinolinol Scaffold

The functionalization of the quinolinol scaffold through alkylation and arylation reactions is a key strategy for creating diverse analogues. Recent advancements have highlighted the use of transition-metal catalysts to achieve regioselective C-H activation and functionalization. For instance, rhodium-catalyzed C-8 allylation of quinoline N-oxides using vinylcyclopropanes has been demonstrated at room temperature, affording good diastereoselectivity. rsc.org Similarly, iron-catalyzed direct C-H activation has been employed for the olefination of quinoline-N-oxides with acrylates and styrenes, with the notable advantage of producing water as the only byproduct. rsc.org

Copper(I) catalysts have also proven effective in the highly regioselective C(2)-H amidation of quinoline-N-oxides using dioxazolones as the amidation source. rsc.org Furthermore, palladium(0)-catalyzed Suzuki-Miyaura cross-coupling reactions are a well-established method for introducing aryl and heteroaryl substituents onto the quinoline core. This has been successfully applied in the synthesis of 7-aminoquinoline-5,8-diones, where arylboronic acids are coupled with chloro-substituted quinolinequinones. nih.gov These methods provide powerful tools for modifying the quinolinol structure, enabling the exploration of structure-activity relationships.

A variety of substituted quinolines have been synthesized via the dehydrogenative coupling of 2-aminobenzylalcohols with ketones, a process catalyzed by an air-stable and easily prepared Cu(II)-catalyst. ijstr.org This approach is notable for its use of readily available starting materials and its operation under aerial conditions, yielding moderate to good isolated product amounts. ijstr.org

Here is an interactive data table summarizing the arylation of quinoline derivatives:

| Catalyst | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Rhodium | Quinoline N-oxide, Vinylcyclopropane | C-8 Allylated quinoline | Good | rsc.org |

| Iron (FeSO4) | Quinoline-N-oxide, Acrylates/Styrenes | C-2 Alkenylated quinoline | Not specified | rsc.org |

| Copper (I) | Quinoline-N-oxide, Dioxazolones | 2-Acetamidequinoline-N-oxide | Not specified | rsc.org |

| Palladium(0) | 6-methoxy-2-chloroquinoline-5,8-dione, Boronic acids | Aryl-substituted quinoline quinones | Not specified | nih.gov |

| Copper(II) | 2-Aminobenzylalcohol, Ketones | Substituted quinolines | Moderate to good | ijstr.org |

Introduction of Methoxy (B1213986) and Amino Substituents: Precursor Chemistry

The synthesis of this compound inherently relies on the strategic introduction of the methoxy and amino functionalities through precursor chemistry. A common approach involves the use of substituted anilines as starting materials. For example, 3-methoxyaniline can be a key precursor, where the methoxy group is already positioned to become the 7-methoxy substituent in the final quinolinol ring.

Classical quinoline syntheses like the Conrad-Limpach or Skraup reactions can be adapted for this purpose. wikipedia.org For instance, the Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. To obtain the desired substitution pattern, one could envision reacting 3-methoxyaniline with a suitable β-ketoester, followed by cyclization to form the 7-methoxy-4-quinolinol core. The amino group at the 2-position can be introduced at a later stage or by using a precursor that already contains a nitrogen functionality that can be converted to an amino group.

A documented synthesis of 4-hydroxy-7-methoxyquinoline (B63709) involves reacting 3,4-dimethoxyaniline (B48930) with trimethyl orthoformate and isopropylidene malonate, followed by a cyclization reaction in diphenyl ether. google.com This highlights the use of appropriately substituted anilines to achieve the desired methoxy substitution pattern.

The introduction of the 2-amino group can be achieved through various methods. One approach involves the reaction of an isatoic anhydride (B1165640) with malononitrile (B47326) in the presence of a base, followed by acid or base-catalyzed hydrolysis and decarboxylation to yield a 2-amino-4-hydroxyquinoline. google.com For the target molecule, a 5-methoxy isatoic anhydride could be utilized to generate 2-amino-6-methoxy-4-hydroxyquinoline. google.com

Another method involves the hydrogenation of a nitro group. For instance, 7-amino-8-hydroxyquinoline has been synthesized in excellent yield by the hydrogenation of a nitro-substituted precursor using a Pd/C catalyst. nih.gov This strategy could be adapted to a precursor containing a nitro group at the appropriate position to later be reduced to the 2-amino group.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. tandfonline.comnih.gov

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in quinoline synthesis. nih.gov Microwave irradiation can facilitate one-pot multicomponent reactions, leading to the rapid and efficient construction of complex quinoline scaffolds. For example, the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been achieved through a microwave-assisted one-pot reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone. nih.gov This method offers advantages such as shorter reaction times, higher yields, and easier product purification. nih.gov

Solvent-free reaction conditions represent another key aspect of green chemistry, minimizing the use of hazardous organic solvents. rsc.org The Friedländer annulation, a classic method for quinoline synthesis, has been successfully performed under solvent-free conditions using heterogeneous catalysts. For instance, the reaction of 2-aminoaryl ketones with α-methylene carbonyl compounds can be catalyzed by Brønsted acid functionalized g-C3N4 under solvent-free conditions at 100 °C, providing high yields of quinoline derivatives. nih.gov The use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) has also been reported as an efficient catalyst for the solvent-free Friedländer synthesis of 2-acetylquinolines in high yields. researchgate.net

The combination of microwave irradiation and solvent-free conditions offers a particularly synergistic approach to green quinoline synthesis. researchgate.net

Here is an interactive data table summarizing green synthesis approaches for quinoline derivatives:

| Method | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave-assisted | Glacial Acetic Acid | Microwave irradiation | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | High | nih.gov |

| Solvent-free | g-C3N4-CO-(CH2)3-SO3H | 100 °C | Quinoline derivatives | 97 | nih.gov |

| Solvent-free | Eaton's Reagent | Not specified | 2-Acetylquinolines | 85-96 | researchgate.net |

| Microwave-assisted | p-Toluenesulfonic acid | Microwave irradiation | 4-Hydroxy-2-quinolinones | 89 | umich.edu |

| Microwave-assisted | BiCl3 | Microwave irradiation, EtOH | 4-Hydroxy-2-quinolone analogues | 51-71 | nih.gov |

Sustainable Catalyst Development for Quinoline Functionalization

The development of sustainable catalysts is crucial for the green functionalization of quinolines. This includes the use of earth-abundant, non-toxic metals and metal-free catalysts.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org Zeolites, such as Hβ zeolite, have been employed as recyclable heterogeneous catalysts for the solvent-free synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones. rsc.org

Nanocatalysts also offer significant potential due to their high surface area and unique catalytic properties. acs.orgnih.gov For example, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been used to enhance the yield of quinoline synthesis in bulk-scale production. researchgate.netnih.gov These nanoparticles can stabilize reaction intermediates, leading to improved reaction rates and yields. researchgate.netnih.gov

Metal-free catalysts provide an even more sustainable alternative. A Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been developed as a metal-free heterogeneous catalyst for the Friedländer synthesis of quinolines. nih.gov This catalyst demonstrates high activity and recyclability under solvent-free conditions. nih.gov

Visible-light-mediated photocatalysis is another emerging green approach. An unconventional photocatalytic method for the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides has been reported, utilizing low catalyst loading and producing high yields with no undesirable by-products. rsc.org

Scale-Up Considerations and Process Optimization for Academic Research

While many novel synthetic methods are developed on a small scale in academic laboratories, the transition to a larger, preparative scale presents unique challenges. For the synthesis of this compound, several factors must be considered for successful scale-up, even within an academic research context.

One of the primary challenges in scaling up is maintaining reaction efficiency and yield. Reactions that are straightforward on a milligram scale can become problematic when scaled to several grams. For example, the removal of protecting groups, such as the Fmoc group, can become difficult on a larger scale, potentially leading to incomplete reactions and challenging purification processes. nih.gov

Process optimization is key to overcoming these challenges. This can involve adjusting reaction parameters such as temperature, reaction time, and the stoichiometry of reagents. For instance, in a multi-step synthesis, it may be necessary to find a balance between reaction time and the stability of intermediates. nih.gov

The choice of reagents and solvents also becomes more critical on a larger scale. Cost-effective and less hazardous reagents are preferred. The use of heterogeneous catalysts that can be easily recovered and recycled is particularly advantageous for scale-up, as it simplifies purification and reduces waste. rsc.orgresearchgate.netnih.gov

A reported scale-up synthesis of a complex natural product highlighted the importance of re-evaluating and optimizing key steps. A previously used aldol (B89426) reaction was found to be irreproducible on a larger scale and was replaced with a more robust and cost-efficient alternative. nih.gov This underscores the need for flexibility and a willingness to adapt synthetic strategies during scale-up.

For the synthesis of 4-hydroxy-7-methoxyquinoline, a patent describes a specific process for large-scale production, detailing the precise amounts of reagents and optimized reaction conditions, including temperature and reflux times, to improve yield. google.com Such detailed procedures are invaluable for reproducible scale-up.

Comprehensive Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For 2-Amino-7-methoxy-4-quinolinol, a combination of one-dimensional and multi-dimensional NMR techniques is essential for an unambiguous assignment of its structure.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

Multi-dimensional NMR experiments are powerful tools for mapping the intricate network of proton and carbon atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically between protons on adjacent carbon atoms. columbia.eduyoutube.comyoutube.com For this compound, COSY would be instrumental in identifying neighboring protons on the quinoline (B57606) ring system, helping to piece together the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduyoutube.comyoutube.com This is crucial for assigning the ¹³C chemical shift to its corresponding attached proton. For instance, the proton signal of the methoxy (B1213986) group would show a correlation to the methoxy carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). columbia.eduresearchgate.net This technique is invaluable for connecting different fragments of the molecule. For example, HMBC would show correlations between the methoxy protons and the C-7 carbon of the quinoline ring, as well as with neighboring carbons, confirming the position of the methoxy group. It would also help in assigning the quaternary carbons (those without attached protons) by observing their correlations with nearby protons.

The collective data from these experiments allow for a step-by-step assembly of the molecular structure, leaving no ambiguity in the assignment of each proton and carbon atom.

Table 1: Representative NMR Data for Quinoline Derivatives

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Provides information about the chemical environment and number of different types of protons. | Determines the chemical shifts and splitting patterns of aromatic, amino, and methoxy protons. |

| ¹³C NMR | Provides information about the chemical environment and number of different types of carbons. | Identifies the chemical shifts of all carbon atoms, including the aromatic, methoxy, and quaternary carbons. |

| COSY | Shows correlations between coupled protons (typically vicinal). | Establishes the connectivity of protons on the quinoline ring. |

| HSQC | Shows direct one-bond correlations between protons and carbons. | Assigns specific protons to their directly attached carbons. |

This table is a generalized representation and specific chemical shifts would be determined from experimental data.

Tautomeric Equilibrium Analysis in Solution by NMR

Quinolinol derivatives, particularly those with hydroxyl and amino groups, can exist in different tautomeric forms. encyclopedia.pubnih.govnih.govresearchgate.net For this compound, the primary equilibrium to consider is between the 4-quinolinol form and the 4-quinolinone tautomer.

NMR spectroscopy is a key technique to study this equilibrium in solution. encyclopedia.pubnih.gov The chemical shifts of both the proton and carbon nuclei are sensitive to the electronic environment, which changes significantly between the tautomers. In a slow exchange regime on the NMR timescale, separate signals for each tautomer might be observed. nih.gov However, if the exchange is fast, averaged signals will be seen. The position of these averaged signals can provide information about the relative populations of the tautomers. Furthermore, deuterium (B1214612) isotope effects on ¹³C chemical shifts can be a sensitive probe for determining the position of the tautomeric equilibrium. encyclopedia.pub

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

Elucidation of Functional Group Vibrations and Tautomeric Forms

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H stretching: The amino group (NH₂) would show characteristic stretching vibrations.

O-H and C=O stretching: The presence and nature of the tautomeric equilibrium would be reflected in this region. The quinolinol form would exhibit a broad O-H stretching band, while the quinolinone form would show a sharp C=O stretching absorption. The relative intensities of these bands can provide qualitative information about the dominant tautomer in the solid state.

C-O stretching: The methoxy group would have a characteristic C-O stretching vibration.

Aromatic C-H and C=C stretching: The quinoline ring would display several bands corresponding to these vibrations.

By carefully analyzing the positions and shapes of these bands, the presence of the key functional groups can be confirmed. nih.gov

Correlation with Computational Spectroscopic Data

To aid in the assignment of complex vibrational spectra, computational methods, such as Density Functional Theory (DFT), are often employed. nih.govbiointerfaceresearch.com By calculating the theoretical vibrational frequencies of the possible tautomers of this compound, a predicted spectrum can be generated. This computed spectrum can then be compared with the experimental FT-IR and FT-Raman spectra. This correlation helps to confirm the assignment of experimental bands and can provide strong evidence for the predominant tautomeric form. nih.govbiointerfaceresearch.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 |

| Hydroxyl (O-H) | Stretching (quinolinol form) | 3200 - 3600 (broad) |

| Carbonyl (C=O) | Stretching (quinolinone form) | 1640 - 1680 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methoxy (C-O) | Stretching | 1000 - 1300 |

This table provides general ranges and the precise wavenumbers would be determined from experimental and computational data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. rsc.org Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For this compound, HRMS would be used to measure its exact mass. This experimentally determined mass can then be compared to the calculated exact mass for the proposed molecular formula (C₁₀H₁₀N₂O₂). A close match between the experimental and calculated masses provides strong evidence for the elemental composition of the molecule, confirming that the correct atoms are present in the correct numbers. rsc.org

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

A thorough search of scientific databases, including the Cambridge Structural Database (CSD), has not yielded any public reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of its atoms in the solid state is not available at this time. Such a study would be invaluable for determining intramolecular bond lengths and angles, as well as intermolecular interactions like hydrogen bonding and π-stacking, which govern the supramolecular architecture and solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Studies

Similarly, specific experimental data from Ultraviolet-Visible (UV-Vis) absorption and other photophysical studies for this compound are not present in the accessible literature. While the UV-Vis spectra of many quinoline derivatives have been documented, showing characteristic absorption bands related to π-π* and n-π* electronic transitions within the aromatic system, no such spectrum has been published for this particular isomer. Information on its molar absorptivity coefficients, and any fluorescence or phosphorescence properties, remains undetermined. These data are crucial for understanding the electronic structure and for potential applications in areas such as fluorescent probes or photosensitizers.

Theoretical and Computational Chemistry Investigations

In Silico Tautomerism Studies and Solvent Effects

Computational, or in silico, studies are essential for understanding the tautomeric preferences of heterocyclic compounds like 2-Amino-7-methoxy-4-quinolinol. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, several tautomeric forms are possible due to the presence of amino (-NH2), hydroxyl (-OH), and quinoline (B57606) ring nitrogen atoms.

While specific theoretical studies and detailed computational data for this compound are not prominently available in the reviewed literature, the tautomeric behavior of related quinoline systems has been investigated. These studies provide a framework for understanding the factors that likely govern the tautomeric equilibrium of this specific compound.

The primary tautomerism in 4-hydroxyquinolines is the keto-enol tautomerism, involving the interconversion between the 4-hydroxyquinoline (B1666331) (enol) form and the quinolin-4(1H)-one (keto) form. Additionally, the 2-amino group can exist in its amino form (-NH2) or, less commonly, an imino form (=NH). This results in several potential tautomers for this compound.

General Principles from Related Studies:

Theoretical investigations on various substituted quinolines consistently show that the stability of tautomers is significantly influenced by the nature and position of substituents, as well as the polarity of the solvent. nih.govresearchgate.net

Substituent Effects: The electron-donating amino group at the C2 position and the methoxy (B1213986) group at the C7 position are expected to influence the electron distribution within the quinoline ring system, thereby affecting the relative stability of the different tautomeric forms. Studies on other substituted adenines have shown that increasing the polarity of the solvent can enhance the electronic effects of substituents. nih.gov

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. nih.govjocpr.com Polar solvents tend to stabilize more polar tautomers. jocpr.com For instance, in studies of β-ketonitriles, an increase in solvent polarity was found to increase the proportion of the more polar enol forms. nih.gov In computational studies using a polarizable continuum model (PCM), the presence of a solvent with a higher dielectric constant generally leads to greater stabilization of polar species. jocpr.com Research on 4-hydroxyquinoline derivatives has shown that while the keto-tautomer is often preferred, the equilibrium can be shifted by the solvent environment. researchgate.netresearchgate.net

Expected Tautomeric Behavior:

Based on general principles observed in related quinolone systems, the quinolin-4(1H)-one (keto) form is often found to be more stable than the 4-hydroxyquinoline (enol) form. researchgate.netnih.gov Computational studies on compounds like 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one have shown the keto form to be the most stable in both the gas phase and in ethanol. nih.gov

The equilibrium is a dynamic process, and the relative energies of the tautomers determine their population at equilibrium. Computational methods, such as Density Functional Theory (DFT), are typically employed to calculate these relative energies in the gas phase and in various solvents to predict the most stable tautomer. researchgate.netjocpr.comnih.gov

While detailed research findings and data tables for this compound are not available in the provided search results, the established principles from computational studies on analogous compounds suggest that its tautomeric equilibrium would be a delicate balance of electronic effects from the amino and methoxy substituents and the stabilizing influence of the surrounding solvent medium.

Mechanistic Investigations of Biological Interactions and Molecular Recognition

Structure-Activity Relationship (SAR) Studies of Substituted Quinolinols

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinolinol derivatives, the nature and position of substituents on the quinoline (B57606) ring are critical determinants of their interaction with macromolecular targets.

The biological activity of 2-Amino-7-methoxy-4-quinolinol is a composite function of its three key substituents: the amino group at position 2, the hydroxyl group at position 4, and the methoxy (B1213986) group at position 7.

4-Hydroxyl Group: The hydroxyl group at the C4 position defines the compound as a 4-quinolinol, a tautomer of a 4-quinolone. This group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. Its presence is crucial for anchoring the molecule within the binding sites of various biological targets.

2-Amino Group: The amino group at the C2 position significantly influences the electronic properties and hydrogen bonding capacity of the molecule. The 4-aminoquinoline (B48711) nucleus has been identified as a critical component for affinity towards certain biological targets, such as hematin (B1673048) in the context of antiplasmodial research. While the subject compound has a 2-amino group, the principle of an amino substituent enhancing binding through hydrogen bonding and electrostatic interactions remains relevant.

7-Methoxy Group: The substituent at the 7-position plays a pivotal role in modulating the physicochemical properties and, consequently, the biological activity of the quinoline core. The methoxy group is a moderately electron-donating group via resonance and also influences the molecule's lipophilicity. However, its impact on activity is highly target-dependent. In studies on 4-aminoquinolines as antiplasmodial agents, derivatives with a methoxy group at the 7-position (7-OMe-AQs) were found to be mostly inactive against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov This suggests that for this specific biological target, the electronic and steric properties of the 7-methoxy group are detrimental to the interactions required for efficacy.

The interplay between the electron-donating nature of the amino and methoxy groups and the hydrogen-bonding capability of the hydroxyl group creates a unique electronic and steric profile that dictates the compound's ability to engage in specific ligand-target recognition events.

Table 1: Influence of Substituents on Molecular Properties and Interactions

| Substituent | Position | Potential Role in Ligand-Target Recognition |

| Amino | 2 | Hydrogen bond donor, influences ring electronics |

| Hydroxyl | 4 | Hydrogen bond donor and acceptor, key anchoring point |

| Methoxy | 7 | Modulates lipophilicity and electronic properties, potential steric hindrance |

Computational Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating ligand-protein interactions at an atomic level. These techniques predict how a molecule might bind to a protein target and the stability of the resulting complex.

Based on a comprehensive review of the scientific literature, specific computational molecular docking and dynamics simulation studies for this compound have not been publicly reported. Therefore, detailed information for the following sections is not available.

No published data are available that describe the predicted binding modes or binding affinities of this compound with specific macromolecular targets.

Without molecular docking or crystallography data, a detailed analysis of the specific intermolecular interactions between this compound and a biological receptor is not possible.

Information regarding the dynamic behavior, stability, and conformational changes of a ligand-receptor complex involving this compound from molecular dynamics simulations is not available in the reviewed literature.

Elucidation of Target Engagement in Cellular Pathways

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing engagement with a wide array of biological targets. Investigations into compounds structurally related to this compound have revealed specific interactions with key enzymes and receptors, providing a framework for understanding its potential biological activities.

While direct enzymatic inhibition studies on this compound are not extensively detailed in the reviewed literature, the broader class of quinoline and quinolinone derivatives has been a fertile ground for the discovery of potent enzyme inhibitors.

Topoisomerase Inhibition: Certain quinolone derivatives are known to target DNA topoisomerases, enzymes critical for managing DNA topology during replication and transcription. For instance, the antimicrobial quinolone (-)BO-2367 has been shown to be a strong inhibitor of both mammalian and bacterial topoisomerase II. nih.gov It stabilizes the enzyme-DNA cleavable complex, leading to double-stranded DNA breaks. nih.gov The inhibitory concentration (IC50) of (-)BO-2367 against the DNA relaxation activity of L1210 topoisomerase II was found to be 3.8 µM. nih.gov Another example involves the ortho-quinone derivative of the anticancer drug etoposide (B1684455) (VPQ), which, while not a quinoline itself, demonstrates that modifications to ring systems can potently trap the topoisomerase II-DNA complex, suggesting that the core structure is not the sole determinant of activity. nih.gov These findings highlight the potential of the quinoline core to be functionalized into effective topoisomerase poisons.

Acetylcholinesterase (AChE) Inhibition: The quinolinone structure is also explored for its potential to inhibit acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. researchgate.netnih.gov A study on diversely functionalized quinolinones identified a compound, designated QN8, as a potent, selective, and non-competitive inhibitor of human recombinant acetylcholinesterase (hrAChE) with an IC50 value of 0.29 µM and a Ki of 79 nM. researchgate.net This line of research suggests that the quinoline/quinolinone framework can be adapted to fit into the active or allosteric sites of AChE, presenting a viable strategy for developing new therapeutic agents. researchgate.netacs.org

Table 1: Enzymatic Inhibition by Structurally Related Quinolone Derivatives

| Compound Name | Target Enzyme | Inhibition Data (IC50) | Mechanism of Action |

|---|---|---|---|

| (-)BO-2367 | L1210 Topoisomerase II | 3.8 µM | Stabilization of DNA-enzyme complex nih.gov |

| QN8 | Human Acetylcholinesterase (hrAChE) | 0.29 µM | Non-competitive inhibition researchgate.net |

Derivatives containing the 7-methoxyquinoline (B23528) moiety have been specifically designed and investigated as inhibitors of receptor tyrosine kinases (RTKs). One prominent example is the compound AMG 458, which incorporates a 7-methoxyquinolin-4-yloxy group. nih.govresearchgate.net This molecule was developed as a potent and selective inhibitor of the c-Met receptor tyrosine kinase. nih.govresearchgate.net The c-Met receptor is a key regulator of cell growth, motility, and invasion, and its dysregulation is frequently observed in various forms of cancer. nih.gov The design of AMG 458 illustrates that the 7-methoxyquinoline portion of the molecule plays a crucial role in achieving high-affinity binding to the kinase domain of the c-Met receptor, thereby blocking its activation.

The interaction of quinoline derivatives with their molecular targets can trigger significant changes in cellular signaling pathways. Given the documented inhibition of the c-Met receptor by the related compound AMG 458, the primary molecular pathway affected is the c-Met signaling cascade. nih.gov Upon binding of its natural ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is critical for cell survival and apoptosis resistance.

By inhibiting c-Met, compounds like AMG 458 effectively block these downstream signals. This disruption can lead to cell cycle arrest, induction of apoptosis, and inhibition of metastasis in cancer cells where the c-Met pathway is aberrantly activated. nih.gov

Chemical Reactivity in Biological Systems: Adduct Formation and Biotransformation Pathways

The metabolic fate and chemical reactivity of quinoline derivatives are of significant interest, as biotransformation can lead to either detoxification or bioactivation to reactive species. Studies on 4-O-aryl quinoline derivatives, such as AMG 458, have revealed a specific biotransformation pathway involving the formation of thioether adducts. nih.govresearchgate.net

In both in vitro incubations with liver microsomes and in vivo studies in rats, AMG 458 was found to react with the endogenous nucleophile glutathione (B108866) (GSH). nih.gov This reaction does not require metabolic activation by cytochrome P450 enzymes. nih.gov The mechanism involves a direct nucleophilic aromatic substitution, where the thiol group of glutathione attacks the C-4 position of the quinoline ring. This results in the displacement of the O-aryl moiety and the formation of a quinoline-glutathione conjugate. nih.govresearchgate.net The identified structures were confirmed by mass spectrometry and NMR analysis to be thioether adducts resulting from this thiol displacement. nih.gov This formation of glutathione adducts represents a significant biotransformation and potential bioactivation pathway for this class of compounds. nih.govresearchgate.netnih.gov

Table 2: Biotransformation Products of a Related 4-O-Aryl Quinoline Compound (AMG 458)

| Parent Compound | Reactant | Biotransformation Product | Reaction Type |

|---|---|---|---|

| AMG 458 | Glutathione (GSH) | Quinoline-glutathione thioether adduct | Nucleophilic Aromatic Substitution nih.govresearchgate.net |

| AMG 458 | N-acetyl cysteine | Quinoline-N-acetyl cysteine thioether adduct | Nucleophilic Aromatic Substitution nih.gov |

Potential Applications in Non Biological Advanced Materials and Chemical Sensing

Exploration as Components in Optical Materials (e.g., Fluorescence Properties)

The inherent fluorescence of the quinoline (B57606) nucleus makes its derivatives attractive candidates for optical materials. The fluorescence properties of quinoline-based compounds are highly sensitive to the nature and position of substituents on the heterocyclic ring. For instance, studies on various amino-substituted pyridines have shown that these compounds can exhibit significant fluorescence with quantum yields influenced by the substituents. nih.gov

While direct and extensive studies on the fluorescence of 2-Amino-7-methoxy-4-quinolinol are not widely documented, the photophysical properties of structurally related compounds provide valuable insights. For example, derivatives of 4-hydroxyquinoline (B1666331) are known to exhibit fluorescence. researchgate.net The presence of an amino group at the 2-position and a methoxy (B1213986) group at the 7-position is expected to modulate the electronic distribution within the quinoline ring, thereby influencing its absorption and emission characteristics. The amino group, a strong electron-donating group, can enhance the fluorescence quantum yield.

Research on other quinoline derivatives has demonstrated the tunability of their fluorescence. For example, a novel quinoline derivative has been developed as a highly selective and sensitive fluorescent sensor for Fe³⁺, showcasing the potential of the quinoline scaffold in optical sensing. rsc.org The fluorescence of this sensor was observed to quench upon the addition of Fe³⁺ ions. rsc.org Similarly, quinoline-2-thiol (B7765226) derivatives have been explored as fluorescent sensors, where the alkylated forms are fluorescent and show changes in fluorescence in the presence of metals. researchgate.net

The following table summarizes the fluorescence characteristics of some related quinoline and aminopyridine derivatives, illustrating the potential for fluorescence in compounds like this compound.

| Compound/Derivative Class | Observed Fluorescence Behavior | Reference |

| Quinoline-2-thiol derivatives | Alkylated derivatives are fluorescent. | researchgate.net |

| 4-Hydroxyquinolines | Exhibit fluorescent properties. | researchgate.net |

| Aminopyridines | Show fluorescence with varying quantum yields depending on substituents. | nih.gov |

| Novel quinoline derivative | Exhibits obvious fluorescence at 420 nm (λex = 314 nm), which is quenched by Fe³⁺. | rsc.org |

These examples strongly suggest that this compound likely possesses interesting fluorescence properties that could be harnessed for applications in optical materials, such as organic light-emitting diodes (OLEDs) or as fluorescent markers. Further detailed photophysical characterization of this specific compound is warranted to fully explore its potential.

Investigation in Coordination Chemistry and Metal Chelation

The structure of this compound, featuring a hydroxyl group at the 4-position and a nitrogen atom within the quinoline ring, suggests its capability to act as a chelating agent for metal ions. The nitrogen atom and the oxygen of the hydroxyl group can act as donor atoms, forming stable complexes with various metals. This chelating ability is a well-documented characteristic of hydroxyquinoline derivatives, most notably 8-hydroxyquinoline (B1678124). researchgate.netrroij.comrroij.com

8-Hydroxyquinoline and its derivatives are renowned for their ability to form stable complexes with a wide range of metal ions, a property that has been extensively utilized in analytical chemistry and materials science. researchgate.netrroij.comrroij.com The formation of these metal complexes often leads to significant changes in the photophysical properties of the ligand, such as enhanced fluorescence, which is a key principle in the design of fluorescent metal sensors. rroij.com

While specific studies on the metal chelation of this compound are scarce, the principles derived from related compounds are highly applicable. The amino group at the 2-position could further participate in or influence the coordination with metal ions. The coordination of metal ions to the quinoline framework can lead to the formation of well-defined and rigid structures with potential applications in catalysis or as building blocks for more complex supramolecular assemblies. For example, a novel hydroxyquinoline-based unnatural amino acid has been shown to efficiently complex with Cu(II), Zn(II), and Rh(III) to form artificial metalloenzymes. nih.gov

The table below highlights the metal chelation properties of some relevant quinoline derivatives.

The investigation into the coordination chemistry of this compound with various metal ions could unveil novel complexes with interesting magnetic, optical, or catalytic properties, opening avenues for their use in advanced materials.

Development as pH or Ion Probes based on Spectroscopic Changes

The sensitivity of the electronic structure of quinoline derivatives to their environment makes them excellent candidates for the development of chemical sensors. Specifically, the potential for this compound to act as a pH or ion probe is significant, owing to the expected changes in its spectroscopic (absorbance and fluorescence) properties upon protonation/deprotonation or metal ion binding.

The amino and hydroxyl groups on the quinoline ring are susceptible to protonation and deprotonation depending on the pH of the medium. These events would alter the intramolecular charge transfer characteristics of the molecule, leading to observable shifts in the absorption and emission spectra. For instance, research on aminoquinoxaline-based sensors has demonstrated their utility for pH measurement in aqueous media, exhibiting both colorimetric and fluorescent responses. mdpi.com The protonation of the amino groups in these sensors led to noticeable changes in their optical properties. mdpi.com

Similarly, the chelation of metal ions by this compound would rigidify the molecular structure and perturb its electronic states, often resulting in a "turn-on" or "turn-off" fluorescent response. This principle is the basis for many fluorescent ion probes. For example, 8-hydroxyquinoline derivatives have been successfully employed as fluorescent sensors for magnesium in living cells, showing a strong fluorescence increase upon binding to Mg²⁺. nih.gov The development of quinoline-based fluorescent sensors for various metal ions is an active area of research. researchgate.netnih.gov

The potential of this compound as a probe can be inferred from the behavior of related systems, as summarized below.

Given these precedents, it is highly probable that this compound could be developed into a selective and sensitive probe for specific pH ranges or for the detection of particular metal ions. The tailored design of such probes would depend on a thorough understanding of the compound's spectroscopic behavior in response to different chemical stimuli.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 2-Amino-7-methoxy-4-quinolinol Derivatives with Tuned Properties

The future of drug discovery with the this compound scaffold lies in the rational design and synthesis of next-generation derivatives with finely tuned physicochemical and pharmacological properties. The goal is to optimize potency, selectivity, and pharmacokinetic profiles while minimizing potential liabilities. This involves strategic modifications at various positions of the quinoline (B57606) core. nih.govrawdatalibrary.net

Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how specific structural changes impact biological activity. nih.govrsc.org For the this compound scaffold, key positions for modification include the amino group at C2, the aromatic ring (C5, C6, C8), and the C3 position. Synthetic strategies often involve multi-component reactions or modifications of a pre-formed quinoline ring system. For instance, green chemistry and microwave-assisted synthesis have emerged as efficient methods for creating diverse quinolone-based libraries. nih.gov The synthesis of related structures, such as 3-(Di-n-butylaminomethyl)-7-methoxy-2-methyl-4-quinolinol, demonstrates the feasibility of introducing substituents at the C3 position. acs.org Similarly, methods for producing various quinolinone derivatives can be adapted for this specific scaffold. nih.gov

Future synthetic efforts will focus on creating focused libraries of derivatives where substituents are systematically varied to probe interactions with biological targets. This approach allows for the development of compounds with tailored properties for specific therapeutic applications, from anti-infectives to anticancer agents. nih.govrawdatalibrary.net

| Position for Substitution | Type of Substituent | Potential Impact on Properties | Rationale/Example |

| C2-Amino Group | Acylation, Alkylation, Arylation | Modulate hydrogen bonding capacity, lipophilicity, and metabolic stability. | Can alter target binding affinity and pharmacokinetic profile. |

| C3 Position | Alkyl, Aryl, Heteroaryl groups | Introduce steric bulk, electronic effects, and new interaction points. | C3 substitution can significantly influence potency and target selectivity. researchgate.net |

| C5, C6, C8 Positions | Halogens, Alkoxy, Nitro groups | Modify electronic properties, solubility, and bioavailability. | Introduction of fluorine at C6 is a known strategy to improve antibacterial activity. researchgate.net |

| C7-Methoxy Group | Bioisosteric replacement (e.g., with -OH, -F, -CF3) | Fine-tune metabolic stability and target interactions. | Altering this group can impact how the molecule is processed in the body and its binding orientation. |

Advanced Computational Modeling for De Novo Design and Virtual Screening

Computational chemistry has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying novel drug candidates. nih.govspringernature.com For the this compound scaffold, advanced computational modeling offers powerful strategies for de novo design and virtual screening. universiteitleiden.nl

De Novo Design involves creating novel molecular structures from scratch, tailored to fit the binding site of a specific biological target. nih.govspringernature.com Algorithms can "grow" molecules within the target's active site, optimizing for shape complementarity and favorable interactions. This approach can generate entirely new chemical entities based on the quinolinol core, potentially leading to compounds with unique intellectual property and improved efficacy.

Virtual Screening is a high-throughput computational technique used to screen large libraries of virtual compounds against a target protein to identify potential hits. nih.govresearchgate.net This can be done through two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target protein. Molecular docking simulations predict the preferred orientation and binding affinity of a ligand to its target. rsc.orgnih.gov For example, derivatives of the this compound scaffold could be docked into the active sites of targets like kinases, proteases, or DNA gyrase to prioritize compounds for synthesis and biological testing. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the chemical structure of known active compounds to identify others with similar properties. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling can build models that predict the biological activity of new compounds. nih.govmdpi.com

Molecular dynamics (MD) simulations can further refine the results by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. nih.gov

| Computational Technique | Application for this compound Scaffold | Outcome |

| Molecular Docking | Predict binding modes and affinities of derivatives against specific targets (e.g., kinases, proteases). nih.goveurekaselect.com | Prioritized list of compounds for synthesis; understanding of key binding interactions. |

| De Novo Design | Generate novel molecular structures based on the quinolinol core that fit a target's binding pocket. nih.gov | Novel chemical entities with potentially high affinity and specificity. |

| 3D-QSAR | Develop predictive models based on a set of active quinolinol analogs to guide the design of more potent compounds. nih.gov | Rational design of new derivatives with enhanced biological activity. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features required for biological activity to screen for new scaffolds. mdpi.com | Discovery of diverse chemical structures that could mimic the activity of the lead compound. |

| Molecular Dynamics (MD) Simulation | Assess the stability of the predicted ligand-target complexes and analyze conformational changes. nih.gov | Validation of docking results and deeper insight into the binding mechanism. |

Integration of Multi-omics Data with Mechanistic Chemical Biology Studies

To fully understand the therapeutic potential and mechanism of action of this compound derivatives, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) with mechanistic chemical biology offers a powerful approach to achieve this. nih.govelifesciences.org

This integrative strategy allows researchers to build a comprehensive picture of how a compound affects cellular networks. For instance, treating cancer cells with a novel quinolinol derivative and subsequently analyzing the multi-omics landscape can reveal:

Genomic and Transcriptomic Changes: Identifying which genes are up- or down-regulated can point to the primary cellular pathways affected by the compound.

Proteomic Shifts: Quantifying changes in protein expression and post-translational modifications can help identify the direct protein targets and downstream effectors. nih.gov

Metabolomic Perturbations: Analyzing changes in metabolite levels can provide a functional readout of the compound's impact on cellular metabolism and signaling. elifesciences.org

When combined, these datasets can uncover unexpected mechanisms of action, identify biomarkers for patient stratification, and reveal potential resistance mechanisms. nih.gov Deep learning frameworks are now being developed to facilitate the integration of these large, heterogeneous datasets, making such analyses more accessible. biorxiv.org This holistic approach is crucial for translating promising compounds from the laboratory to the clinic by providing a deeper understanding of their biological effects.

Exploration of Novel Target Spaces based on Quinolone Scaffold Versatility

The quinolone scaffold is exceptionally versatile, with derivatives demonstrating a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govrawdatalibrary.net This versatility suggests that the this compound core can be used to explore a vast and diverse target space.

While quinolones are famously known for targeting bacterial DNA gyrase and topoisomerase IV, extensive research has shown their ability to interact with numerous other targets. researchgate.netnih.gov Future research should leverage this promiscuity to deliberately design and screen this compound derivatives against novel and challenging target classes.

Potential target spaces to explore include:

Kinases: Many quinoline derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. eurekaselect.com

Proteases: The quinoline scaffold is an attractive pharmacophore for protease inhibitors, which have applications in treating viral infections and cancer. nih.govnih.gov

G-Protein Coupled Receptors (GPCRs): The 4-quinolone-3-carboxylic acid motif has been shown to be a valuable scaffold for developing modulators of cannabinoid receptors, a class of GPCRs. researchgate.net

Epigenetic Targets: There is growing interest in developing inhibitors of epigenetic enzymes (e.g., histone deacetylases, methyltransferases) for cancer therapy, representing a novel target space for the quinolone scaffold.

Efflux Pumps: In the context of infectious diseases, quinolone-like analogues are being investigated as inhibitors of bacterial efflux pumps to overcome multidrug resistance. rsc.org

By systematically screening libraries of this compound derivatives against diverse panels of biological targets, researchers can uncover new therapeutic applications for this privileged scaffold, driving the development of next-generation medicines for a wide range of diseases.

Q & A

What are the optimal synthetic routes for 2-Amino-7-methoxy-4-quinolinol, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of 2-aminoquinoline derivatives typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. For example, methyl 2-aminoquinoline-7-carboxylate (a structural analog) is synthesized via reduction of nitro intermediates using iron powder in DMF/acetate mixtures, achieving yields of ~60–70% after chromatographic purification . Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Reduction conditions : Iron powder in acidic media (e.g., acetic acid) minimizes side reactions like over-reduction.

- Protection/deprotection : Use of K₂CO₃ for deprotection avoids decomposition of sensitive methoxy groups .

Advanced Tip: Optimize stoichiometry of (triphosgene)phosphorylating agents to improve regioselectivity in cyclization steps .

How can spectral data (NMR, HRMS) be interpreted to confirm the structure of this compound and its intermediates?

Answer:

- ¹H-NMR : Expect aromatic protons in the δ 6.8–8.5 ppm range. The methoxy group (-OCH₃) appears as a singlet at δ ~3.9 ppm, while the amino (-NH₂) proton may be broad (δ 5.5–6.5 ppm) unless deuterated solvents are used .

- ¹³C-NMR : The quinoline C-4 carbonyl resonates at δ ~165–170 ppm, and methoxy carbons at δ ~55–56 ppm.

- HRMS : Verify molecular ion [M+H]⁺ with <5 ppm error. For example, methyl 2-aminoquinoline-7-carboxylate (C₁₁H₁₀N₂O₂) shows [M+H]⁺ at m/z 203.0821 .

Data Contradiction Alert: Unexpected peaks in aromatic regions may indicate incomplete cyclization—re-run reaction with extended reflux times .

What strategies are effective for introducing substituents at the 4-position of the quinoline core while preserving the methoxy group?

Answer:

- Nucleophilic substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) post-synthesis to introduce aryl/heteroaryl groups at C-4. Protect the amino group with Boc to prevent side reactions .

- Electrophilic aromatic substitution : Direct bromination at C-4 using NBS (N-bromosuccinimide) in DMF at 0°C, followed by SNAr with amines .

Advanced Challenge: Steric hindrance from the methoxy group may reduce reactivity—employ microwave-assisted synthesis to enhance reaction rates .

How can researchers resolve discrepancies in bioactivity data between this compound and its analogs?

Answer:

- Structural analogs : Compare with 6-methoxy-2-methylquinolin-4-ol (CAS 15644-90-3), which shows cytotoxicity via topoisomerase inhibition. Differences in activity may arise from methoxy positioning altering binding affinity .

- Assay validation : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and control for solvent effects (e.g., DMSO ≤0.1%).

- SAR studies : Modify the 2-amino group to acetylated or sulfonamide derivatives; loss of activity may indicate hydrogen bonding is critical .

What methodologies are recommended for analyzing the stability of this compound under physiological conditions?

Answer:

- pH stability : Incubate in PBS buffers (pH 2.0–7.4) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Methoxy groups enhance stability in acidic media vs. hydrolytic cleavage in alkaline conditions .

- Oxidative stress : Expose to H₂O₂ (0.1–1 mM) and track decomposition using LC-MS. The amino group is susceptible to oxidation—consider prodrug strategies (e.g., carbamate protection) .

Advanced Tool: Use DSC (Differential Scanning Calorimetry) to identify polymorphic forms affecting shelf life .

How can computational modeling guide the design of this compound derivatives for target-specific applications?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The methoxy group may occupy hydrophobic pockets, while the amino group forms hydrogen bonds with Asp831 .

- DFT calculations : Predict redox potentials (B3LYP/6-31G*) to optimize electron-donating/withdrawing substituents for antioxidant activity .

Case Study: Analog 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol showed enhanced binding to β-amyloid in Alzheimer’s models via π-π stacking .

What are the best practices for troubleshooting low yields in the final step of this compound synthesis?

Answer:

- Intermediate purity : Ensure intermediates (e.g., nitro precursors) are >95% pure via flash chromatography. Contaminants like residual iron can inhibit cyclization .

- Temperature control : Maintain reflux at ±2°C during cyclization—overheting degrades methoxy groups.

- Workup : Extract with ethyl acetate (3×) to recover polar byproducts. Silica gel chromatography with 5% MeOH/CH₂Cl₂ improves separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.